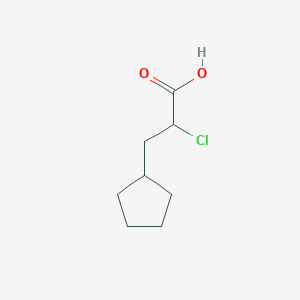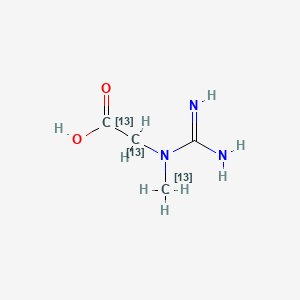
Creatine-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Creatine-13C3 is an isotopically labeled analogue of creatine, a nitrogen-containing organic acid that occurs naturally in vertebrates. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications. Creatine plays a crucial role in energy metabolism, particularly in tissues with high energy demands such as muscles and the brain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Creatine-13C3 involves the incorporation of carbon-13 isotopes into the creatine molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the reaction of labeled glycine with labeled cyanamide under specific conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production involves the use of high-purity labeled precursors and optimized reaction conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions
Creatine-13C3 undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.
Reduction: Reduction reactions can convert creatine back to its precursor molecules.
Substitution: Creatine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Creatinine
Reduction: Precursor molecules such as glycine and cyanamide
Substitution: Various substituted creatine derivatives depending on the reagents used
科学的研究の応用
Creatine-13C3 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Helps in studying metabolic pathways and energy metabolism in cells.
Medicine: Used in clinical diagnostics and metabolic research to understand diseases related to energy metabolism.
Industry: Employed in the production of isotopically labeled compounds for research and development .
作用機序
Creatine-13C3 exerts its effects through its role in energy metabolism. In muscles, creatine binds to phosphate to form phosphocreatine, a major energy storage form. This reaction is catalyzed by creatine kinase. Phosphocreatine then donates its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), providing a rapid source of energy during high-intensity activities .
類似化合物との比較
Similar Compounds
Creatine: The unlabeled form of creatine, naturally occurring in the body.
Creatine Monohydrate: A common dietary supplement form of creatine.
Creatine Ethyl Ester: A modified form of creatine with an ester group to enhance absorption.
Creatine Hydrochloride: A form of creatine with a hydrochloride group to improve solubility
Uniqueness of Creatine-13C3
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling makes it particularly valuable in research settings where understanding the detailed pathways and mechanisms of creatine metabolism is essential.
特性
分子式 |
C4H9N3O2 |
|---|---|
分子量 |
134.11 g/mol |
IUPAC名 |
2-[carbamimidoyl((113C)methyl)amino]acetic acid |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+1,2+1,3+1 |
InChIキー |
CVSVTCORWBXHQV-VMIGTVKRSA-N |
異性体SMILES |
[13CH3]N([13CH2][13C](=O)O)C(=N)N |
正規SMILES |
CN(CC(=O)O)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


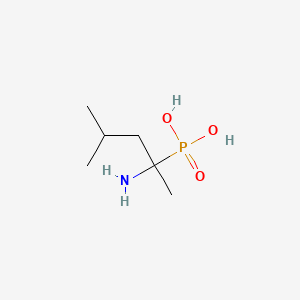
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
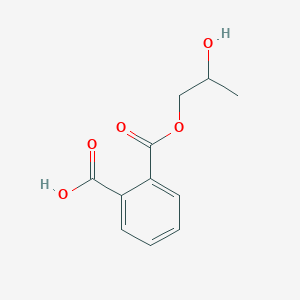
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
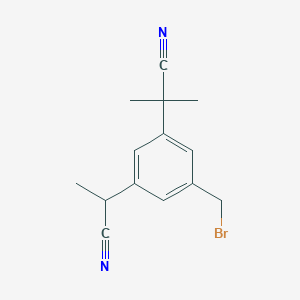
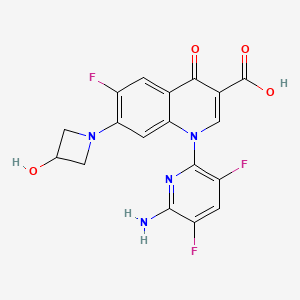
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
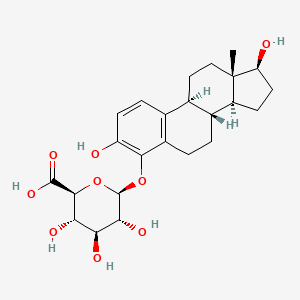
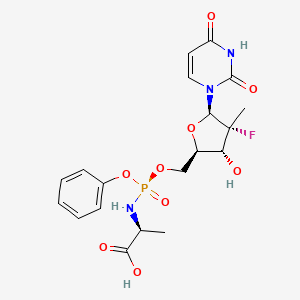
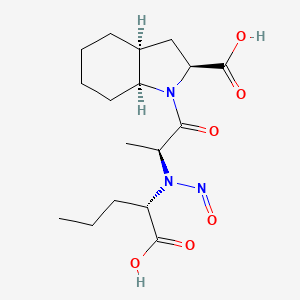
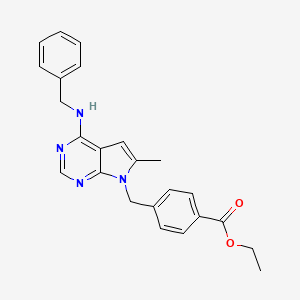
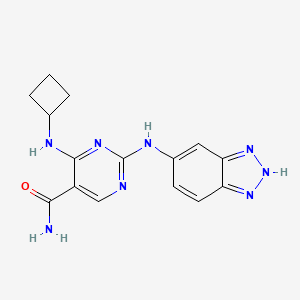
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
